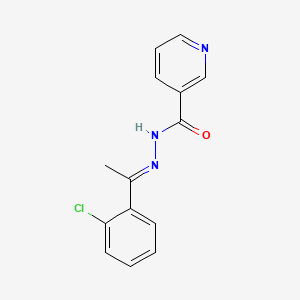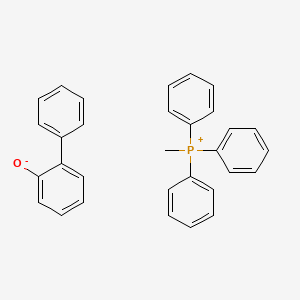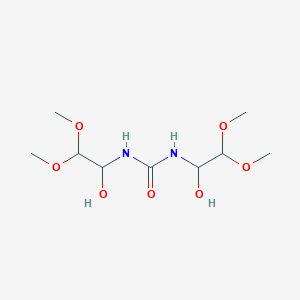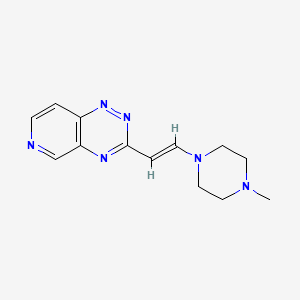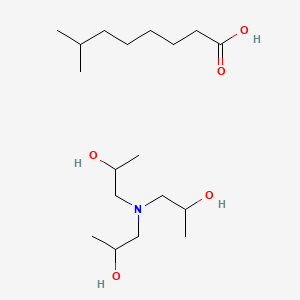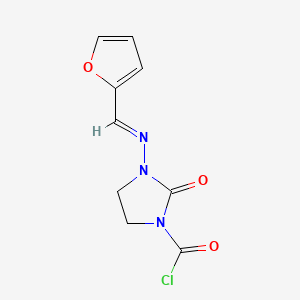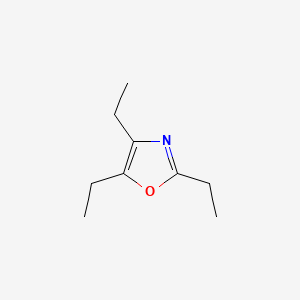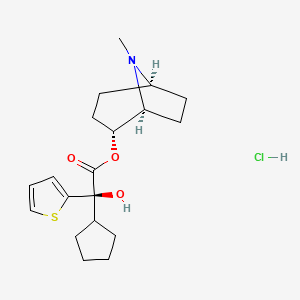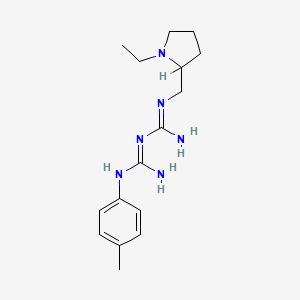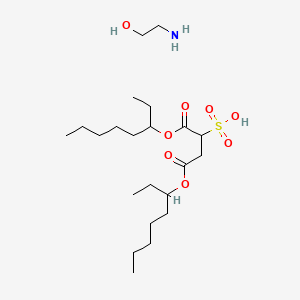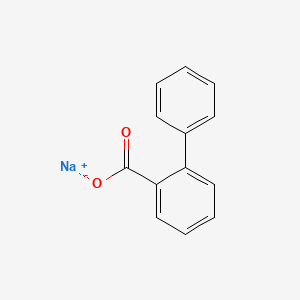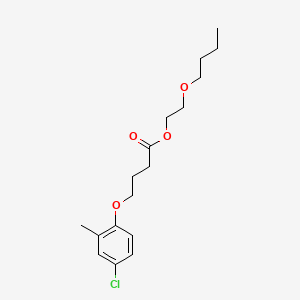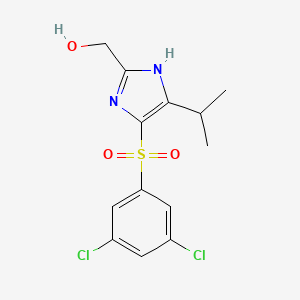![molecular formula C12H14O4Zn B12684177 zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate CAS No. 93858-70-9](/img/structure/B12684177.png)
zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate is a complex organometallic compound that features a zinc ion coordinated with a tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate ligand. This compound is notable for its unique three-dimensional cage-like structure, which imparts distinct chemical and physical properties. The tricyclo[5.2.1.02,6]decane framework is a rigid, polycyclic structure that is often found in natural products and synthetic analogs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate typically involves the reaction of zinc salts with tricyclo[5.2.1.02,6]decane-3,4-dicarboxylic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The zinc salt, often zinc acetate or zinc chloride, is dissolved in the solvent, and the tricyclo[5.2.1.02,6]decane-3,4-dicarboxylic acid is added slowly with stirring. The reaction mixture is then heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale crystallization and filtration techniques .
化学反応の分析
Types of Reactions
Zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The zinc ion can be substituted with other metal ions through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Metal salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the tricyclo[5.2.1.02,6]decane framework.
Reduction: Reduced forms of the tricyclo[5.2.1.02,6]decane ligand.
Substitution: Metal-substituted tricyclo[5.2.1.02,6]decane complexes.
科学的研究の応用
Zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a zinc ionophore, facilitating the transport of zinc ions across cell membranes.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate involves the coordination of the zinc ion with the tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate ligand. This coordination complex can interact with various molecular targets, including enzymes and receptors, altering their activity. The zinc ion can also participate in redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
Tricyclo[5.2.1.02,6]decanedimethanol diacrylate: An acrylate monomer used in the synthesis of shape memory polymers.
Tricyclo[4.3.1.03,7]decane:
Uniqueness
Zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate is unique due to its specific coordination with zinc, which imparts distinct chemical reactivity and biological activity. The rigid tricyclo[5.2.1.02,6]decane framework also provides structural stability, making it suitable for various applications .
特性
CAS番号 |
93858-70-9 |
|---|---|
分子式 |
C12H14O4Zn |
分子量 |
287.6 g/mol |
IUPAC名 |
zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate |
InChI |
InChI=1S/C12H16O4.Zn/c13-11(14)8-4-7-5-1-2-6(3-5)9(7)10(8)12(15)16;/h5-10H,1-4H2,(H,13,14)(H,15,16);/q;+2/p-2 |
InChIキー |
KPCFZJFIUXQRID-UHFFFAOYSA-L |
正規SMILES |
C1CC2CC1C3C2C(C(C3)C(=O)[O-])C(=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



